molecular formula C10H13N5 B13337186 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13337186
M. Wt: 203.24 g/mol
InChI Key: KHFVRJGDRLBAGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS: 2091127-38-5) is a pyrazole derivative with a molecular formula of C₁₀H₁₃N₅ and a molecular weight of 203.24 g/mol. The compound features an isopropyl group at the 1-position and a pyrazine ring at the 3-position of the pyrazole core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H13N5/c1-7(2)15-10(11)5-8(14-15)9-6-12-3-4-13-9/h3-7H,11H2,1-2H3

InChI Key

KHFVRJGDRLBAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate in dimethylformamide (DMF) and water. The reaction mixture is heated to 100°C for 2 hours and monitored by thin-layer chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

The applications of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine are primarily in scientific research, with interest in its unique chemical properties for use in chemistry, biology, and medicine.

Scientific Research Applications

This compound is a synthetic organic compound featuring a pyrazole ring substituted with an isopropyl group and a pyrazine ring, connected to an ethanamine chain. Its distinct chemical properties make it a valuable subject for studies in these fields.

Preparation Methods

The synthesis of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions.

Synthetic Routes and Reaction Conditions One common method includes the following steps:

  • Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Substitution with Pyrazine: The pyrazole ring is then subjected to a substitution reaction with pyrazine derivatives under controlled conditions.
  • Introduction of the Ethanamine Chain: The final step involves the alkylation of the substituted pyrazole with an ethanamine derivative.

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, such as the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Pyrazole derivatives exhibit antitumor activity through various mechanisms, including inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression. Studies have evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines, with results showing that certain derivatives exhibited enhanced cytotoxicity when used in combination with traditional chemotherapeutics like doxorubicin, indicating a potential synergistic effect.

Anti-inflammatory Effects

Pyrazole derivatives have been shown to inhibit inflammatory mediators and pathways, making them suitable candidates for treating inflammatory diseases.

Case Studies

Breast Cancer Treatment : Studies on pyrazole derivatives reveal that compounds with similar structures to 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine showed promising results in reducing cell viability and inducing apoptosis.

Synergistic Effects with Doxorubicin : The combination of pyrazole derivatives with doxorubicin was analyzed for enhanced anticancer effects, and results indicated that certain combinations significantly improved therapeutic outcomes compared to monotherapy.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Key Characteristics

  • The isopropyl group (1-position) provides moderate steric bulk compared to larger substituents like benzyl or phenyl .
  • Purity and Availability : The compound is listed as a laboratory reagent with ≥95% purity, though detailed physicochemical data (e.g., melting point, solubility) are unavailable .

Comparison with Structural Analogues

Substituent Variations at the 3-Position

The 3-position of the pyrazole core is critical for modulating electronic and biological properties.

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Pyrazin-2-yl C₁₀H₁₃N₅ 203.24 Potential serine-trapping mechanism (inferred)
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CF₃ C₈H₁₁F₃N₄ 220.20 Discontinued; likely used in fluorinated drug analogs
5-Amino-1-isopropyl-3-methylpyrazole Methyl C₇H₁₂N₄ 152.20 Simpler substituent; used in coordination chemistry
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl C₁₀H₁₁N₃ 173.22 Intermediate in azo dye synthesis

Key Observations :

  • Pyrazine vs.
  • Pyrazine vs. Methyl : Methyl substituents reduce steric hindrance, favoring applications in catalysis or small-molecule dyes .

Substituent Variations at the 1-Position

The 1-position influences steric bulk and solubility.

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Isopropyl C₁₀H₁₃N₅ 203.24 Moderate bulk; balanced solubility
1-Benzyl-1H-pyrazol-5-amine Benzyl C₁₀H₁₁N₃ 173.22 Increased lipophilicity; used in peptide mimetics
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine 2-Aminoethyl C₁₀H₁₃N₇ 247.27 Enhanced solubility and bioactivity (e.g., kinase inhibition)

Key Observations :

  • Isopropyl vs.
  • Aminoethyl Modification: The 2-aminoethyl group introduces a basic nitrogen, enabling salt formation and improved aqueous solubility .

Biological Activity

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a novel compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C11H15N5
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 2092489-33-1
  • Structure : The compound features a pyrazole ring substituted with an isopropyl group and a pyrazinyl moiety, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro testing has shown significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.50 μg/mL1.00 μg/mL
Candida albicans0.75 μg/mL1.50 μg/mL

These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory cytokines such as TNFα and IL-6 in cell culture models, suggesting its role in modulating the immune response. The IC50 values for these effects were reported at approximately 820 nM, indicating a moderate efficacy in this area .

Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented, with several studies indicating that they can inhibit key signaling pathways involved in cancer progression. Specifically, compounds similar to this compound have been shown to target BRAF(V600E) mutations and Aurora-A kinase, which are critical in various cancers .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways associated with inflammation and tumor growth.

Case Studies

A notable case study evaluated the effects of this compound on human chondrosarcoma cells, where it demonstrated significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

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